

# A Comparative Guide to Gelatin Methacrylate (GelMA) Hydrogels from Different Sources

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Compound of Interest		
Compound Name:	Tetrahydrofurfuryl methacrylate	
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Gelatin methacrylate (GelMA) has emerged as a prominent biomaterial for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D bioprinting.[1][2][3] Its popularity stems from its excellent biocompatibility, tunable mechanical properties, and ability to mimic the native extracellular matrix (ECM).[4][5] GelMA is synthesized by modifying gelatin with methacrylic anhydride, rendering it photocrosslinkable.[1][2][3] The source of the initial gelatin—most commonly porcine, bovine, or fish—can significantly influence the final properties of the GelMA hydrogel.[6][7] This guide provides an objective comparison of GelMA hydrogels from these different sources, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific applications.

### **Data Presentation: A Quantitative Comparison**

The performance of GelMA hydrogels is dictated by a combination of their physical, mechanical, and biological properties. The following tables summarize key quantitative data from comparative studies of GelMA derived from porcine, bovine, and fish sources.

## Table 1: Physical Properties of GelMA Hydrogels from Different Sources



Property	Porcine GelMA	Bovine GelMA	Fish GelMA	Key Findings & Citations
Degree of Substitution (DS)	~83-87%[6]	~63%[6]	~95%[6]	The gelatin source significantly influences the Degree of Substitution (DS), with fish GelMA showing the highest DS. [6] Bloom number, however, does not seem to have a significant impact on the DS.[6]
Swelling Ratio (%)	Lower than Bovine[8]	~1100%[6]	Higher than Porcine[9]	Bovine GelMA exhibits a notably high swelling ratio.[6] Fish GelMA also shows a high swelling ratio, which can be attributed to its unique amino acid composition.
Degradation Rate	Slower than Fish[9]	Slowest (>70% weight remaining at day 13)[6]	Fastest (Completely degraded by day 9)[6]	Bovine GelMA demonstrates the highest stability with the slowest degradation rate, while Fish



				GelMA degrades the most rapidly.  [6] The degradation rate is also dependent on the GelMA concentration.  [10][11]
Gelation Temperature (°C)	19-27°C (depends on bloom number) [6]	~25°C[6]	No gelation observed down to 4°C[6]	Porcine and bovine GelMA exhibit thermoresponsive gelation at or near room temperature, a property not observed in fish GelMA.[6] This makes fishderived GelMA thermally stable at room temperature.[12]

Table 2: Mechanical Properties of GelMA Hydrogels from Different Sources



Property	Porcine GelMA	Bovine GelMA	Fish GelMA	Key Findings & Citations
Compressive Modulus (kPa)	~40 kPa[6]	~60 kPa[6]	~10 kPa[6]	Bovine GelMA demonstrates the highest mechanical strength, followed by porcine and then fish GelMA, which is the weakest.[6] Mechanical properties are also tunable by altering the GelMA concentration. [10]
Elastic Modulus (kPa)	2.15 - 9.04 kPa (increases with bloom strength) [7]	2.75 - 5.88 kPa (increases with bloom strength) [7]	~1.69 kPa[7]	The elastic modulus of GelMA hydrogels is dependent on the bloom strength of the gelatin source.[7] Porcine and bovine GelMA generally exhibit higher elasticity than fish GelMA.
Storage Modulus (G') (Pa)	723 - 7340 Pa[13][14]	516 - 3484 Pa[13][14]	294 - 464 Pa[13] [14]	Porcine GelMA generally has a higher storage modulus



compared to
bovine and fish
GelMA,
indicating greater
elastic
properties.[13]
[14] The storage
modulus is also
influenced by the
processing
temperature
during
crosslinking.[13]

**Table 3: Biological Properties of GelMA Hydrogels from Different Sources** 



Property	Porcine GelMA	Bovine GelMA	Fish GelMA	Key Findings & Citations
Cell Viability	High (>90%)[10]	High[6]	Excellent[6][15]	GelMA hydrogels from all sources generally exhibit high cell viability, making them suitable for cell culture and tissue engineering applications.[6] [10][15] Interestingly, despite its lower mechanical strength, fish GelMA demonstrates excellent biological properties.[6] Cell viability can be influenced by the macromer concentration.
				[16]

## **Experimental Protocols**

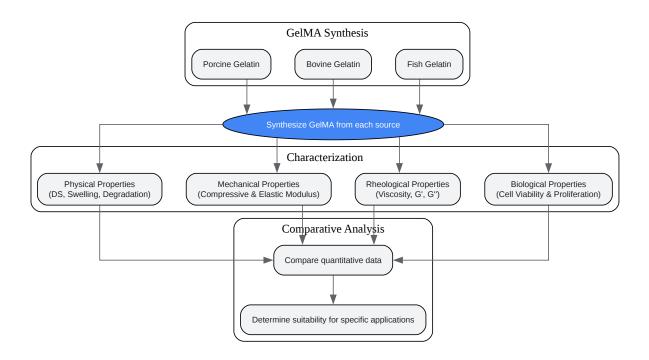
Detailed methodologies are crucial for reproducing and building upon research findings. The following are protocols for key experiments used to characterize GelMA hydrogels.

#### **GelMA Synthesis**



This protocol is adapted from previously published work and outlines the general steps for synthesizing GelMA.[6]





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